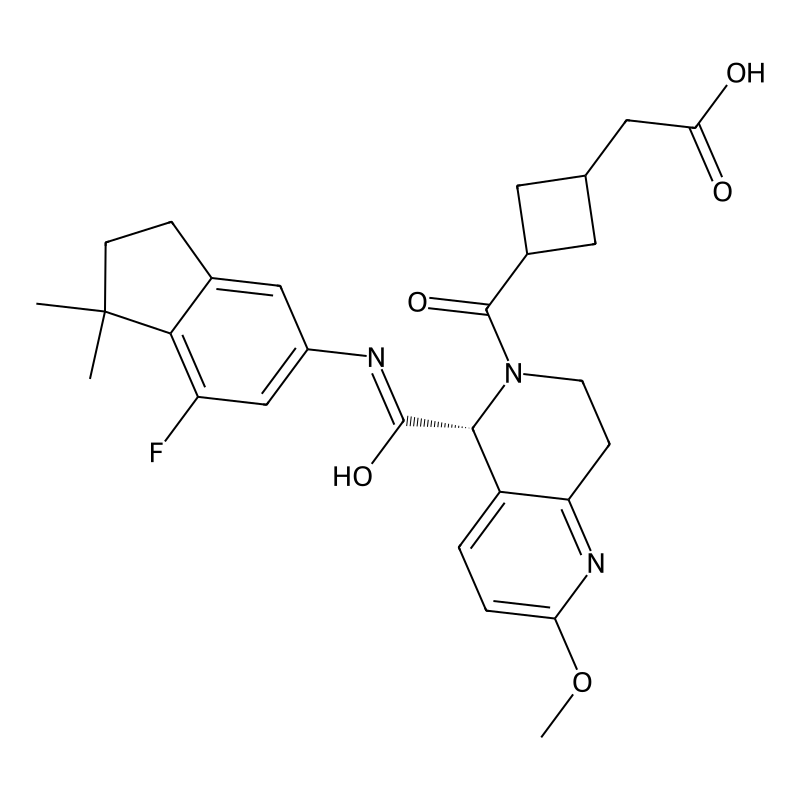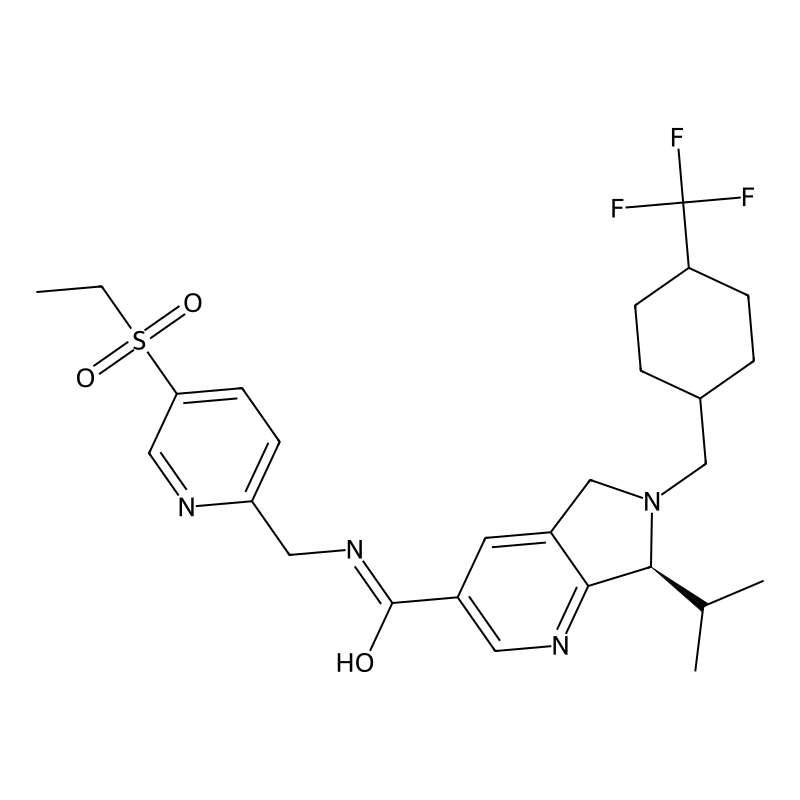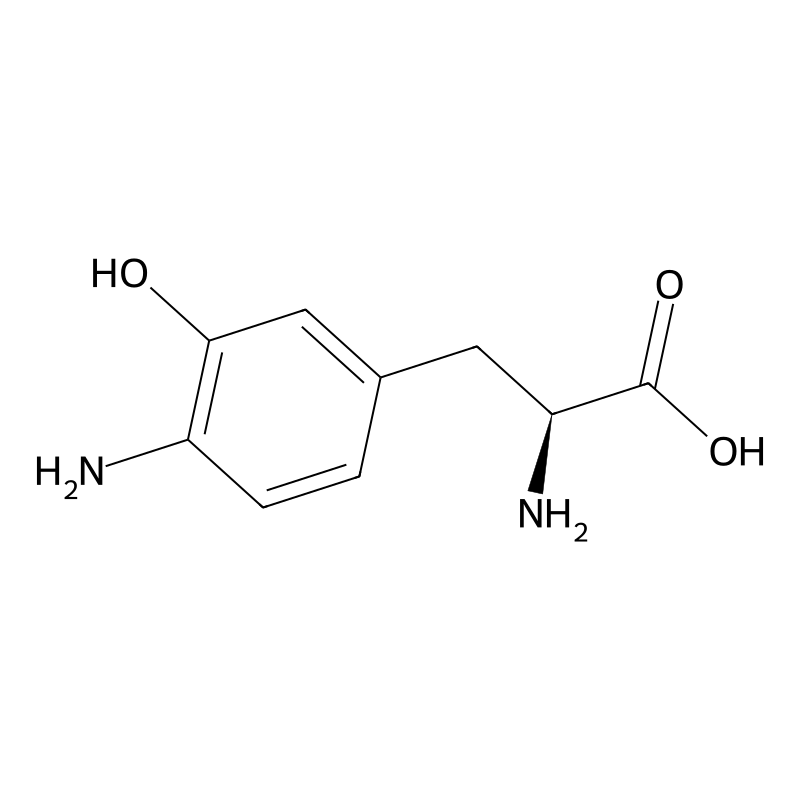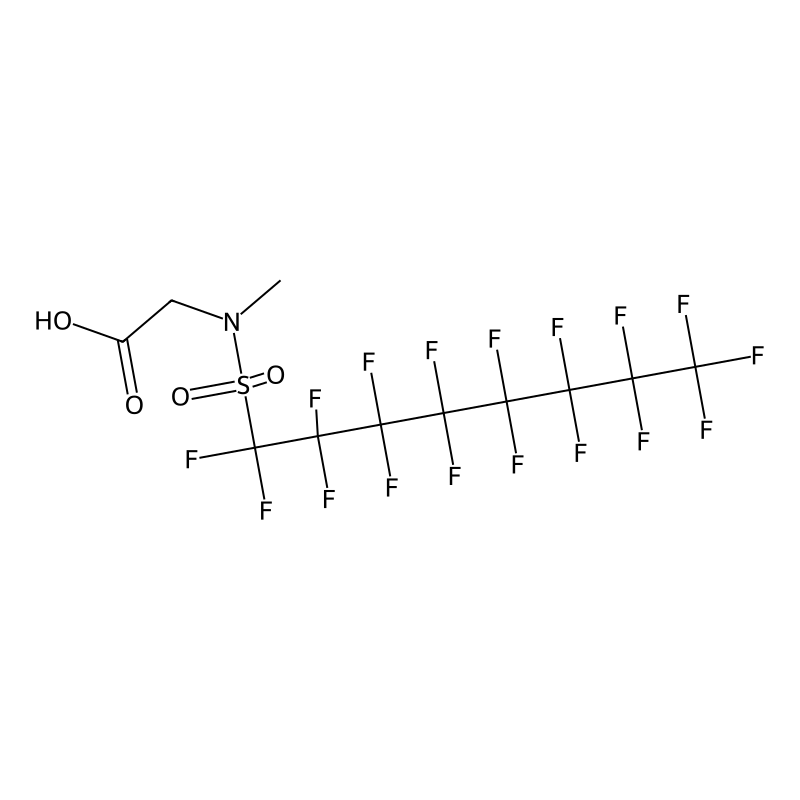Monoammonium L-glutamate
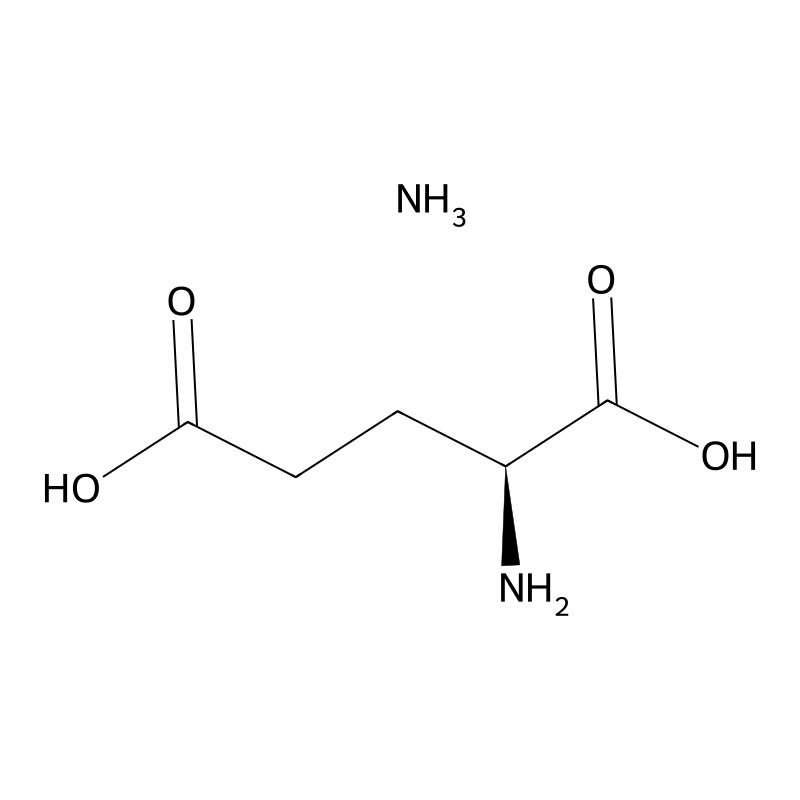
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomeric SMILES
Monoammonium L-glutamate (E624) is a lesser-known salt of the amino acid L-glutamic acid, commonly referred to as glutamate. While its primary use is as a low-sodium flavor enhancer in the food industry [], it also holds potential applications in various scientific research fields. This section explores some of these research applications:
Cell Culture and Protein Expression:
- Ammonium source for bacterial growth: Monoammonium L-glutamate can be used as a source of ammonium (NH4+) in cell culture media for specific bacteria like Corynebacterium glutamicum. This essential nutrient supports their growth and metabolic activity [].
- Protein expression systems: In cell-free protein synthesis systems using Escherichia coli, monoammonium L-glutamate can be included as an energy source for protein production []. This offers researchers a simplified and robust method for expressing specific proteins in vitro.
Neuroscience Research:
- Glutamate transport studies: Monoammonium L-glutamate, being a close relative of the neurotransmitter glutamate, can be used to investigate the transport mechanisms of glutamate in astrocytes, a type of glial cell in the brain []. This research contributes to understanding how glutamate signaling is regulated in the nervous system.
Other Applications:
- Phosphopeptide enrichment: In proteomics, monoammonium L-glutamate can be utilized in a technique called offline titanium dioxide (TiO2) column chromatography to enrich phosphopeptides from protein samples []. This helps researchers identify and analyze proteins that have undergone phosphorylation, a crucial cellular process involved in various cellular functions.
Monoammonium L-glutamate is a compound with the chemical formula . It is an ammonium salt derived from L-glutamic acid, classified as a flavor enhancer with the E number E624. This compound is commonly used in food products to enhance taste and is recognized for its umami flavor profile, similar to other glutamate derivatives like monosodium L-glutamate and monopotassium L-glutamate .
- Dehydration Reactions: Under thermal conditions, monoammonium L-glutamate may lose water molecules, leading to the formation of more complex compounds such as sodium pyroglutamate .
- Acid-Base Reactions: As an ammonium salt, it can react with strong acids or bases, affecting its solubility and stability in different pH environments.
Monoammonium L-glutamate exhibits several biological activities:
- Flavor Enhancement: It interacts with taste receptors, particularly those sensitive to umami flavors, thus enhancing the palatability of food products .
- Nutritional Role: As a source of glutamic acid, it plays a role in protein synthesis and serves as a neurotransmitter in the central nervous system, influencing cognitive functions .
- Safety Profile: Studies have shown that monoammonium L-glutamate is generally recognized as safe when consumed within established dietary limits .
The synthesis of monoammonium L-glutamate can be achieved through various methods:
- Neutralization Reaction: Reacting L-glutamic acid with ammonia or ammonium hydroxide leads to the formation of monoammonium L-glutamate.
- Fermentation Processes: Utilizing genetically modified strains of Corynebacterium glutamicum, which produce L-glutamic acid that can subsequently be converted into its ammonium salt form .
Monoammonium L-glutamate finds extensive applications across multiple sectors:
- Food Industry: Primarily used as a flavor enhancer in processed foods, snacks, and seasonings.
- Pharmaceuticals: Utilized in formulations for its flavoring properties and potential health benefits related to amino acids.
- Biotechnology: Employed in research settings as a reagent for various biochemical assays and studies.
Research on monoammonium L-glutamate has focused on its interactions with other compounds:
- Synergistic Effects: Studies indicate that combining monoammonium L-glutamate with other flavor enhancers can produce enhanced taste profiles beyond what each compound offers individually.
- Safety Evaluations: Investigations into its interactions with biological systems have concluded that it does not exhibit significant adverse effects when consumed within recommended amounts .
Monoammonium L-glutamate shares similarities with several other compounds derived from L-glutamic acid. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | E Number | Primary Use |
|---|---|---|---|
| Monoammonium L-glutamate | E624 | Flavor enhancer | |
| Monosodium L-glutamate | E621 | Flavor enhancer | |
| Monopotassium L-glutamate | E622 | Flavor enhancer | |
| Calcium di-L-glutamate | E623 | Flavor enhancer and nutrient | |
| Magnesium di-L-glutamate | E625 | Flavor enhancer and nutrient |
Uniqueness
Monoammonium L-glutamate is unique due to its specific ammonium ion content, which differentiates it from sodium and potassium salts. This affects its solubility and interaction with food matrices, making it particularly valuable in culinary applications where sodium reduction is desired.
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Sequence
Related CAS
Other CAS
Wikipedia
Use Classification
Food Additives -> FLAVOUR_ENHANCER; SALT_SUBSTITUTE; -> JECFA Functional Classes



